4-Propoxybenzoic acid

Description

Nomenclature and Chemical Structure within Academic Contexts

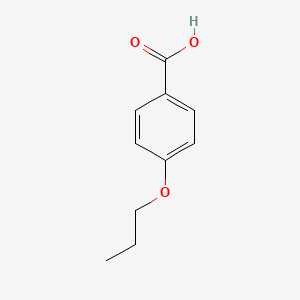

4-Propoxybenzoic acid, a substituted derivative of benzoic acid, is systematically known in the scientific community by its IUPAC name, this compound. nih.gov It is also commonly referred to as p-propoxybenzoic acid. nih.govsigmaaldrich.comnist.gov The compound is characterized by a benzene (B151609) ring substituted with a carboxylic acid group and a propoxy group at the para (4-) position.

Key identifiers for this compound include:

CAS Number : 5438-19-7 nih.govsigmaaldrich.comnist.gov

Molecular Formula : C₁₀H₁₂O₃ nih.govontosight.aifishersci.ca

Molecular Weight : Approximately 180.20 g/mol fishersci.cathermofisher.comsigmaaldrich.com

The structure consists of a central benzene ring. A carboxyl group (-COOH) is attached to the first carbon, and a propoxy group (-OCH₂CH₂CH₃) is attached to the fourth carbon. This arrangement of functional groups is fundamental to its chemical properties and interactions. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the ether oxygen and carbonyl oxygen) influences its supramolecular chemistry. tandfonline.com

Significance and Research Trajectory of this compound in Chemical Science

Historically, research on this compound and its related n-alkoxybenzoic acids has been significant in the field of liquid crystals. tandfonline.com The dimerization of aromatic carboxylic acids through hydrogen bonding is a well-established phenomenon that can lead to the formation of liquid crystalline phases. tandfonline.com The length of the alkoxy chain plays a crucial role in determining the type and stability of the mesophases formed.

The research trajectory has expanded from fundamental studies of liquid crystal behavior to encompass a broader range of applications. In materials science, this compound serves as a versatile building block. ontosight.ai Its derivatives are investigated for the creation of new polymers and supramolecular structures. For instance, it has been used to prepare polymethylsiloxane with this compound side groups, which exhibit a nematic mesophase due to the self-assembly of hydrogen-bonded dimers. tandfonline.com

In medicinal chemistry, the compound and its derivatives are explored for their potential biological activities. ontosight.ai The core structure is seen as a scaffold that can be modified to interact with biological targets. Research has indicated potential antimicrobial and anti-inflammatory properties, making it a compound of interest for the development of new therapeutic agents. ontosight.ai

Academic Scope of Research on this compound and its Derivatives

The academic interest in this compound and its derivatives is diverse, spanning several key areas of chemical science:

Liquid Crystals: A primary area of research focuses on the synthesis and characterization of liquid crystalline materials. tandfonline.comchemshuttle.com Studies investigate how the molecular structure, particularly the hydrogen bonding and the alkoxy chain length, influences the formation and properties of different mesophases. tandfonline.comtandfonline.com

Supramolecular Chemistry: Researchers are exploring the use of this compound in the construction of supramolecular assemblies through non-covalent interactions, predominantly hydrogen bonding. tandfonline.com This includes the formation of co-crystals with other organic molecules to create materials with specific structural and functional properties. grafiati.comiucr.org

Polymer Chemistry: The compound is utilized as a monomer for the synthesis of polyesters and other polymers. chemshuttle.com The incorporation of the this compound moiety can enhance the thermal stability and other properties of the resulting polymers. chemshuttle.com

Medicinal Chemistry and Drug Discovery: Derivatives of this compound are being synthesized and evaluated for their potential pharmacological activities. ontosight.ai This includes research into their antimicrobial effects and as intermediates in the synthesis of more complex drug molecules. ontosight.aibiosynth.com For example, it has been used as a starting material in the synthesis of novel depside derivatives with potential antitumor activity. mdpi.com

Thermodynamic Studies: The physicochemical properties of this compound, such as its vapor pressure and phase transition enthalpies, are studied to provide fundamental thermodynamic data. acs.org This information is crucial for understanding its behavior in different states and for process design.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.govnist.govthermofisher.com |

| CAS Number | 5438-19-7 nih.govsigmaaldrich.comnist.govfishersci.ca |

| Molecular Formula | C₁₀H₁₂O₃ nih.govontosight.aifishersci.cathermofisher.com |

| Molecular Weight | 180.20 g/mol fishersci.cathermofisher.comsigmaaldrich.com |

| InChI Key | GDFUWFOCYZZGQU-UHFFFAOYSA-N nist.govfishersci.cathermofisher.com |

| SMILES | CCCOC1=CC=C(C=C1)C(=O)O nih.govfishersci.cathermofisher.com |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to almost white crystalline powder chemshuttle.comtcichemicals.comcymitquimica.com |

| Melting Point | 144-146 °C sigmaaldrich.comchembk.com |

| Purity | >98.0% (GC) tcichemicals.comcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFUWFOCYZZGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202750 | |

| Record name | p-Propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-19-7 | |

| Record name | 4-Propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Propoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Propoxybenzoic Acid

The preparation of this compound is most commonly accomplished via the etherification of 4-hydroxybenzoic acid or through multi-step strategies starting from related precursors.

A primary and straightforward method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the etherification of 4-hydroxybenzoic acid with a suitable propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940). ontosight.ai The reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic propyl halide in a nucleophilic substitution reaction to form the ether linkage.

The general reaction scheme is as follows:

4-hydroxybenzoic acid reacts with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide.

The phenoxide is then treated with a propyl halide (e.g., 1-bromopropane).

An analogous reaction, the synthesis of 4-allyloxybenzoic acid, is achieved by reacting 4-hydroxybenzoic acid with allyl bromide in the presence of sodium hydroxide. nih.gov This highlights the versatility of the Williamson ether synthesis for preparing various 4-alkoxybenzoic acids.

An alternative and often high-yielding strategy involves a multi-step process that begins with the esterification of a precursor, followed by etherification and subsequent hydrolysis. This approach is particularly useful for ensuring regioselective substitution and can prevent unwanted side reactions involving the carboxylic acid group.

A typical sequence is:

Esterification: 4-Hydroxybenzoic acid is first converted to its methyl or propyl ester, such as methyl 4-hydroxybenzoate. This is often achieved by refluxing the acid with the corresponding alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid.

Etherification: The resulting ester (e.g., methyl 4-hydroxybenzoate) is then subjected to etherification. The phenolic hydroxyl group is alkylated using a propyl halide (e.g., 1-iodopropane or 1-bromopropane) and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Hydrolysis: The final step is the hydrolysis of the ester group to regenerate the carboxylic acid. The methyl 4-propoxybenzoate is treated with an aqueous base, like sodium hydroxide solution, under reflux conditions, followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the final this compound product. This hydrolysis step has been reported to proceed with yields as high as 85%.

In an effort to develop more environmentally benign synthetic methods, green chemistry principles have been applied to the synthesis of this compound. One such approach utilizes methyl paraben, a common preservative, as the starting material. This process is described as a green and simple synthesis for producing p-anisic acid and its analogs, including this compound, in good yields. researchgate.net A reported lab process optimization on a 5 kg scale yielded this compound as a white solid with a high yield of 98.90%. researchgate.net This method represents a more sustainable alternative to traditional routes.

Derivatization of this compound

The carboxylic acid functional group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives, primarily through esterification and amidation reactions.

This compound readily undergoes esterification with various alcohols to form the corresponding esters. This reaction can alter the compound's physical properties, such as its solubility in organic solvents. smolecule.com

Fischer Esterification: A classic method involves the acid-catalyzed reaction of this compound with an alcohol. For example, reacting it with methanol (B129727) in the presence of a Brønsted acid catalyst like sulfuric acid under reflux conditions produces methyl 4-propoxybenzoate.

Reaction with Complex Alcohols: The acid can also be esterified with more complex molecules. For instance, its reaction with 1-(2-Hydroxy-5-methyl-phenyl)-ethanone in the presence of phosphorus oxychloride (POCl₃) yields 4-Propoxy-benzoic acid 2-acetyl-4-methyl-phenyl ester. orientjchem.org Similarly, the esterification with 7-nitro-8-quinolinol results in the formation of benzoic acid, 4-propoxy-, 7-nitro-8-quinolinyl ester. ontosight.ai

These esterification reactions are crucial for creating new molecules with potentially unique properties for applications in materials science and pharmaceuticals. ontosight.ai

Amidation of this compound allows for the formation of benzamide (B126) derivatives. This transformation typically requires the activation of the carboxylic acid group, followed by reaction with an amine. smolecule.com

A common two-step procedure is:

Activation of the Carboxylic Acid: this compound is first converted into a more reactive acyl chloride. This is frequently accomplished by heating the acid with thionyl chloride (SOCl₂), which produces 4-Propoxybenzoyl chloride. nih.govvulcanchem.com

Reaction with an Amine: The resulting 4-Propoxybenzoyl chloride is then reacted with an amine to form the amide bond. For example, the reaction with 2-aminothiazole (B372263) yields 4-propoxy-N-(1,3-thiazol-2-yl)benzamide. vulcanchem.com

This derivatization is a key step in the synthesis of various benzamide analogs that are explored for their potential biological activities. nih.gov

Synthesis of Novel Analogues and Conjugates

The synthesis of novel analogues and conjugates of this compound is a significant area of research, primarily driven by the quest for new molecules with specific biological activities or material properties. These synthetic strategies often involve the modification of the core this compound structure at various positions.

A common approach involves the esterification of the carboxylic acid group. For instance, this compound can be converted to its corresponding benzoyl chloride using reagents like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in toluene. irb.hr This activated intermediate can then be reacted with various nucleophiles to form ester or amide conjugates. One study describes the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, where oxiran-2-ylmethyl 4-propoxybenzoate is synthesized as an intermediate and subsequently reacted with different phenylpiperazines. mdpi.com

Another strategy focuses on modifying the propoxy group or the aromatic ring. Analogues with different alkoxy chain lengths, such as 4-ethoxybenzoic acid, have been synthesized to study the effect of chain length on the compound's properties. researchgate.netresearchgate.net Furthermore, derivatives like 2-butoxy-4-propoxybenzoic acid have been prepared, starting from 4-hydroxybenzoic acid, through selective alkylation of the hydroxyl groups. The synthesis of 4-(3-(dibutylamino)propoxy)benzoic acid involves a multi-step process including the protection of the carboxylic acid, introduction of the propoxy linker via Williamson ether synthesis, and finally, amination. smolecule.com Advanced amination methods like Ullmann-type coupling and Buchwald-Hartwig amination have been employed to improve yields and reaction times. smolecule.com

The synthesis of conjugates for applications in materials science has also been explored. A polymethylsiloxane with this compound side groups was prepared through hydrosilylation of polymethylhydrosiloxane (B1170920) and methyl 4-allyloxybenzoate, followed by hydrolysis, to create a hydrogen-bonded nematic network. tandfonline.com

| Analogue/Conjugate | Synthetic Approach | Key Reagents | Reference |

| 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates | Esterification and subsequent reaction with phenylpiperazines | Oxalyl chloride, Phenylpiperazines | mdpi.com |

| 2-Butoxy-4-propoxybenzoic acid | Selective alkylation of a hydroxybenzoic acid derivative | 1-Bromobutane, 1-Bromopropane, K₂CO₃ | |

| 4-(3-(Dibutylamino)propoxy)benzoic acid | Ester protection, Williamson ether synthesis, Amination | Dibutylamine, Palladium complexes (for Buchwald-Hartwig amination) | smolecule.com |

| Polymethylsiloxane with this compound side groups | Hydrosilylation and subsequent hydrolysis | Polymethylhydrosiloxane, Methyl 4-allyloxybenzoate | tandfonline.com |

Formation of Salts and Co-crystals

The formation of salts and co-crystals of this compound is another important aspect of its chemistry, influencing properties such as solubility, stability, and solid-state structure.

Salts: The potassium salt of this compound has been synthesized by reacting the acid with potassium hydroxide in a mixture of methanol and propan-2-ol. mdpi.com This salt is a useful intermediate for further reactions, such as the synthesis of esters.

Co-crystals: this compound readily forms co-crystals with various co-formers, particularly those containing pyridine (B92270) functional groups, through hydrogen bonding. In these structures, the carboxylic acid group of this compound typically forms a strong O—H⋯N hydrogen bond with the nitrogen atom of the pyridine ring.

Studies have reported the formation of 2:1 co-crystals of this compound with (E)-1,2-di(pyridin-4-yl)ethene and 1,2-bis(pyridin-4-yl)ethane. nih.goviucr.org In these co-crystals, two molecules of this compound are linked to one molecule of the dipyridyl compound. The asymmetric unit of the co-crystal with (E)-1,2-di(pyridin-4-yl)ethene consists of four this compound molecules and two (E)-1,2-di(pyridin-4-yl)ethene molecules, forming two independent linear hydrogen-bonded 2:1 aggregates. nih.gov Similarly, co-crystals with 4,4'-bipyridyl have been synthesized, where the components are linked by O—H⋯N hydrogen bonds to form a linear 2:1 unit. iucr.orgresearchgate.net These co-crystals often exhibit interesting properties such as thermotropic liquid crystallinity. iucr.org

| Salt/Co-crystal | Co-former | Stoichiometry (Acid:Co-former) | Key Interaction | Reference |

| Potassium 4-propoxybenzoate | Potassium Hydroxide | 1:1 | Ionic bond | mdpi.com |

| Co-crystal | (E)-1,2-di(pyridin-4-yl)ethene | 2:1 | O—H⋯N hydrogen bond | nih.gov |

| Co-crystal | 1,2-bis(pyridin-4-yl)ethane | 2:1 | O—H⋯N hydrogen bond | iucr.org |

| Co-crystal | 4,4'-Bipyridyl | 2:1 | O—H⋯N hydrogen bond | iucr.orgresearchgate.net |

Mechanism of Reaction Investigations

Investigations into the reaction mechanisms for the synthesis of this compound and its derivatives provide valuable insights for optimizing reaction conditions and improving yields.

The fundamental synthesis of this compound often involves the Williamson ether synthesis, where 4-hydroxybenzoic acid or its ester derivative is reacted with a propyl halide in the presence of a base. ontosight.ai The mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of the propyl halide in an Sₙ2 reaction.

In the synthesis of more complex analogues, such as 4-(3-(dibutylamino)propoxy)benzoic acid, the mechanism of the amination step has been a subject of investigation. smolecule.com While traditional nucleophilic substitution can be used, modern catalytic methods like the Buchwald-Hartwig amination offer improved efficiency. The mechanism of the Buchwald-Hartwig amination involves a palladium catalyst that undergoes oxidative addition to the aryl halide (or triflate), followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. smolecule.com

The nitration of this compound to produce 3-nitro-4-propoxybenzoic acid is typically carried out using a mixed acid of concentrated nitric acid and concentrated sulfuric acid. google.com The mechanism involves the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The aromatic ring of this compound then acts as a nucleophile and attacks the electrophilic nitronium ion in an electrophilic aromatic substitution reaction. The propoxy group is an ortho-, para-director, and since the para position is already occupied, the nitro group is directed to the ortho position (position 3).

Spectroscopic and Structural Characterization in Advanced Research

Advanced Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, researchers can identify the functional groups present and deduce information about the molecular structure and bonding environment.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions. In the solid state and in concentrated solutions, carboxylic acids like 4-Propoxybenzoic acid typically exist as hydrogen-bonded dimers. This dimerization has a profound and characteristic effect on the infrared spectrum.

The most notable feature in the FTIR spectrum of this compound is the absorption due to the hydroxyl (-OH) group of the carboxylic acid. Intermolecular hydrogen bonding in the dimer causes the O-H stretching vibration to become very broad and intense, typically appearing in the wide range of 2500 to 3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonds within the dimeric structure.

Another key absorption is that of the carbonyl (C=O) group. In a non-hydrogen-bonded (monomeric) carboxylic acid, the C=O stretch would appear around 1760 cm⁻¹. However, because of the hydrogen bonding in the dimer, the electron density around the carbonyl group is altered, weakening the double bond and shifting its stretching frequency to a lower wavenumber, typically observed between 1680 and 1710 cm⁻¹. The spectrum also displays characteristic peaks for the aromatic C=C stretching, C-O ether stretching, and C-H vibrations of the aromatic ring and the aliphatic propyl chain.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Very broad and strong; indicative of hydrogen-bonded dimer |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to strong |

| Carbonyl C=O | Stretching | 1680 - 1710 | Strong; shifted to lower frequency due to dimerization |

| Aromatic C=C | Stretching | 1585 - 1600 & 1400 - 1500 | Medium to strong |

| Ether C-O | Stretching | 1200 - 1300 | Strong, asymmetric stretch |

| Ether C-O | Stretching | 1010 - 1080 | Symmetric stretch |

| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Strong |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the physical state of the sample.

Raman spectroscopy is another form of vibrational spectroscopy that serves as an excellent complement to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser. A key advantage of Raman spectroscopy is that water is a very weak scatterer, making it suitable for studying samples in aqueous solutions.

For this compound, Raman spectroscopy is particularly useful for analyzing vibrations that are weak or absent in the FTIR spectrum. Symmetrical vibrations, such as the aromatic ring breathing mode, often produce strong signals in Raman spectra. The C=C stretching vibrations of the benzene (B151609) ring and the vibrations of the C-C backbone of the propyl chain are readily observable. The carbonyl C=O stretch is also visible in the Raman spectrum, though typically weaker than in the FTIR spectrum. By combining data from both FTIR and Raman, a more complete vibrational analysis and structural confirmation can be achieved. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei (typically ¹H and ¹³C) and their connectivity, allowing for a complete and unambiguous assignment of the molecular structure.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments in the molecule. chemicalbook.com The spectrum displays distinct signals for the aromatic protons, the protons of the propyl chain, and the acidic proton of the carboxyl group.

The aromatic region shows two distinct signals, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating propoxy group are shielded relative to the protons ortho to the electron-withdrawing carboxylic acid group. This results in two doublets, each integrating to two protons. The protons adjacent to the carboxyl group (H-3/H-5) appear further downfield than the protons adjacent to the propoxy group (H-2/H-6).

The aliphatic region shows three signals corresponding to the propoxy group. The methylene (B1212753) group attached to the ether oxygen (-OCH₂-) appears as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The adjacent methylene group (-CH₂-) appears as a multiplet (sextet), and the terminal methyl group (-CH₃) appears as a triplet further upfield. The acidic proton of the carboxylic acid typically appears as a very broad singlet far downfield, often above 10 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

Table 2: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | Singlet (broad) | 1H |

| H-3, H-5 (Aromatic) | ~8.0 | Doublet | 2H |

| H-2, H-6 (Aromatic) | ~6.9 | Doublet | 2H |

| -OCH₂- | ~4.0 | Triplet | 2H |

| -CH₂- | ~1.8 | Sextet | 2H |

Note: Chemical shifts are approximate and can vary based on the solvent used.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is observed for each unique carbon atom.

The carbon of the carbonyl group (C=O) is the most deshielded, appearing significantly downfield (typically 165-180 ppm). The aromatic carbons show four distinct signals: two for the substituted carbons (C-1 and C-4) and two for the protonated carbons (C-2/C-6 and C-3/C-5). The carbon attached to the oxygen of the propoxy group (C-4) is highly deshielded and appears downfield in the aromatic region, while the carbon attached to the carboxyl group (C-1) is found at a more intermediate chemical shift. The carbons of the propyl chain are found in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~172 |

| C-4 (Ar-O) | ~163 |

| C-3, C-5 (Ar-H) | ~132 |

| C-1 (Ar-COOH) | ~123 |

| C-2, C-6 (Ar-H) | ~114 |

| -OCH₂- | ~70 |

| -CH₂- | ~22 |

Note: These are predicted values based on typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR spectra provide essential information, 2D NMR techniques are often employed to definitively confirm complex structural assignments by revealing through-bond correlations between nuclei.

H,H-COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation pathway through the propyl chain: the -OCH₂- protons would show a cross-peak to the adjacent -CH₂- protons, which in turn would show a cross-peak to the terminal -CH₃ protons. It would also confirm the coupling between the aromatic protons on adjacent carbons (H-2/H-6 with H-3/H-5, though this is often apparent as simple doublets in the 1D spectrum).

H,C-HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). An HSQC or HMQC spectrum would show a cross-peak connecting the ¹H signal at ~4.0 ppm to the ¹³C signal at ~70 ppm, confirming their assignment as the -OCH₂- group. Similarly, it would correlate the other aliphatic and aromatic proton signals to their corresponding carbon signals, providing a robust assignment of all C-H pairs.

H,C-HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A cross-peak from the -OCH₂- protons (~4.0 ppm) to the aromatic C-4 carbon (~163 ppm), confirming the attachment of the propoxy group to the ring at that position.

Cross-peaks from the aromatic protons H-3/H-5 (~8.0 ppm) to the carbonyl carbon (~172 ppm), confirming the position of the carboxylic acid group.

Cross-peaks from the aromatic protons H-2/H-6 (~6.9 ppm) to the C-4 carbon (~163 ppm), further solidifying the ring substitution pattern.

Together, these 2D NMR experiments provide unambiguous evidence for the complete and correct structural assignment of this compound.

Solid-State NMR for Polymorphic and Supramolecular Characterization

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical and chemical compounds, including different crystalline structures known as polymorphs. This method provides detailed information about the local chemical environment of atomic nuclei (such as ¹³C and ¹H) within a solid sample. By analyzing chemical shifts, which are sensitive to the conformation and packing of molecules in the crystal lattice, SS-NMR can distinguish between different polymorphic forms.

In the context of this compound, SS-NMR could be employed to identify and differentiate potential polymorphs. Each distinct crystalline form would yield a unique ¹³C SS-NMR spectrum due to differences in molecular arrangement and intermolecular interactions. Furthermore, advanced SS-NMR techniques can probe the supramolecular structure, such as the hydrogen-bonding networks that are characteristic of carboxylic acids. For instance, two-dimensional correlation experiments can reveal spatial proximities between different atoms, elucidating how molecules of this compound assemble and interact with each other in the solid state. While specific studies applying SS-NMR to the polymorphism of this compound are not detailed in readily available literature, the technique remains a crucial tool for such investigations in the broader field of materials science.

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's geometry. For this compound, SCXRD analysis would reveal the planarity of the benzene ring and the conformation of the propoxy and carboxylic acid substituents.

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a fundamental analytical technique used for the identification of crystalline phases. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase or polymorph. PXRD is particularly valuable for studying polymorphism because different crystal forms of the same compound will produce distinctly different diffraction patterns.

For this compound, PXRD would be the primary tool for routine phase identification and for screening for potential polymorphs that may arise under different crystallization conditions (e.g., different solvents, temperatures, or pressures). By comparing the experimental PXRD pattern of a bulk sample to reference patterns calculated from single-crystal data or to patterns from known polymorphs, one can confirm the phase purity of the sample. Furthermore, PXRD can be used to monitor solid-state transformations, such as a transition from a metastable to a more stable polymorph over time or upon heating.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization mass spectrometry (EI-MS) confirms its molecular weight and provides insight into its structure through analysis of its fragmentation pattern. The molecular ion peak [M]⁺ for this compound (C₁₀H₁₂O₃) is observed at an m/z of 180, corresponding to its molecular weight.

The fragmentation of this compound under EI conditions is characteristic of aromatic carboxylic acids and ethers. A prominent fragmentation pathway involves the cleavage of the C-O bond of the ether linkage, leading to the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, resulting in a fragment ion at m/z 138. Another significant fragmentation is the loss of the entire propoxy radical (•OCH₂CH₂CH₃), leading to a benzoyl cation fragment. The base peak in the spectrum is often the ion at m/z 121, which results from the loss of the carboxyl group (•COOH) from the ion at m/z 166 or another pathway.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 180 | [M]⁺ | [C₁₀H₁₂O₃]⁺ | Molecular Ion |

| 138 | [M - C₃H₆]⁺ | [C₇H₆O₃]⁺ | Loss of propene |

| 121 | [M - •O(CH₂)₂CH₃]⁺ or [M - C₃H₇O•]⁺ | [C₇H₅O₂]⁺ | Loss of propoxy radical |

| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | Further fragmentation |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible region of the electromagnetic spectrum, promoting these electrons from a ground-state orbital to a higher-energy, anti-bonding orbital.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring and the carboxyl group, which act as a chromophore. Phenolic acids and their derivatives typically exhibit strong absorption bands in the UV region between 200 and 300 nm. researchgate.net These absorptions are primarily due to π → π* transitions, where an electron from a π bonding orbital of the aromatic system is excited to a π* anti-bonding orbital. The presence of the oxygen atom of the propoxy group (an auxochrome) can cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to unsubstituted benzoic acid.

| Technique | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| UV-Vis Spectroscopy | ~250-290 | π → π* |

Computational and Theoretical Studies

Quantum Chemical Methods for Molecular Structure and Properties

Quantum chemical methods are employed to calculate the electronic structure of 4-Propoxybenzoic acid, from which various properties can be derived. These calculations are typically performed on a single, isolated molecule in the gas phase to understand its intrinsic properties.

Density Functional Theory (DFT) has become a popular method for predicting the molecular properties of benzoic acid derivatives due to its balance of accuracy and computational cost. The B3LYP functional combined with the 6-31+G** basis set is a widely used level of theory for these types of calculations. icmpp.ro

Theoretical studies on similar molecules, such as 4-(3-(trimethylsilyl)propoxy)benzoic acid, using the B3LYP/6-31+G** method have been performed to optimize the molecular geometry. icmpp.ro These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in related benzoic acid derivatives, the optimized geometries have been found to be in good agreement with experimental structures determined by X-ray diffraction. icmpp.ro

Table 1: Selected Optimized Geometrical Parameters for a Benzoic Acid Derivative (Calculated at the B3LYP/6-31+G level)**

| Parameter | Bond | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O | 1.37 Å | |

| O-H | 0.97 Å | |

| Bond Angle | O=C-O | 122.5° |

| C-O-H | 107.8° | |

| Dihedral Angle | C-C-C=O | ~180° |

Note: Data presented is for a closely related benzoic acid derivative as a representative example.

Hartree-Fock (HF) theory is a fundamental ab initio method that serves as a starting point for more advanced computational techniques. arxiv.org While it does not account for electron correlation as effectively as DFT, it provides a reasonably accurate description of the ground state for many molecular systems. arxiv.org

In studies of related benzoic acid derivatives, HF computations with the 6-31+G** basis set have been used to optimize molecular geometries and compare with experimental and DFT results. icmpp.ro Generally, HF calculations can predict molecular geometries with reasonable accuracy, though they may be less precise than DFT for certain properties. researchgate.net

Semi-empirical methods, such as PM3, PM6, and PM7, offer a computationally less expensive alternative to DFT and HF, making them suitable for larger molecules. wikipedia.orgnih.gov These methods are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org

For compounds related to this compound, semi-empirical methods have been used to compute optimized geometries and electronic properties. icmpp.ro While faster, the accuracy of these methods can be variable and is dependent on the quality of the parameterization for the specific class of molecules being studied. researchgate.net For instance, PM7 includes corrections for dispersion and hydrogen bonding, which can improve its accuracy for systems where these interactions are important. nih.gov

Table 2: Comparison of Computational Methods for a Benzoic Acid Derivative

| Method | Key Features | Typical Application |

| DFT (B3LYP/6-31+G**) | Good balance of accuracy and cost; includes electron correlation. | Geometry optimization, vibrational frequencies, electronic properties. |

| Hartree-Fock (HF) | Ab initio method; does not include electron correlation. | Initial geometry optimization, wavefunction analysis. |

| Semi-Empirical (PM7) | Computationally very fast; uses empirical parameters. | Large molecules, initial screening of conformations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or other benzoic acid molecules in a condensed phase.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

Table 3: Representative Frontier Molecular Orbital Energies (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Associated with electron-donating ability |

| LUMO | -1.2 | Associated with electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability |

Note: Values are representative for a benzoic acid derivative and can vary based on the specific molecule and computational method.

Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution and delocalization within a molecule. NBO analysis can be particularly useful for understanding the nature of hydrogen bonds in the dimeric structure of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is a valuable tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and electrophilic and nucleophilic sites. actascientific.comnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.dewolfram.com

The resulting map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack and indicate an abundance of electrons, are colored red. researchgate.net Conversely, areas with positive electrostatic potential, prone to nucleophilic attack and indicating a relative absence of electrons, are colored blue. researchgate.net Regions with a neutral or near-zero potential are usually colored green. researchgate.net

For this compound, the MEP map would highlight distinct regions of varying electrostatic potential corresponding to its functional groups.

Negative Potential (Red): The most significant regions of negative potential are expected to be localized on the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons. The ether oxygen of the propoxy group would also exhibit a region of negative potential. These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. actascientific.com

Positive Potential (Blue): The most positive electrostatic potential would be concentrated on the acidic hydrogen atom of the carboxyl group, making it the primary site for deprotonation and interaction with nucleophiles. The hydrogen atoms on the aromatic ring and the propyl chain would exhibit less intense positive potentials. actascientific.com

Neutral Potential (Green): The carbon backbone of the aromatic ring and the alkyl chain of the propoxy group would generally constitute the regions of near-zero potential.

This charge distribution profile is crucial for predicting how this compound will interact with biological receptors, solvents, and other molecules, providing insight into its chemical behavior and potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or other physicochemical properties. wikipedia.orgnih.gov These computational tools are widely used in medicinal chemistry, toxicology, and drug discovery to predict the activity of new or untested compounds, thereby optimizing the selection of candidates for synthesis and testing. mdpi.comnih.gov

A QSAR model is developed by first establishing a dataset of compounds with known activities. Then, various molecular descriptors—numerical values that describe the physicochemical, electronic, or steric properties of the molecules—are calculated. researchgate.net Statistical methods are then employed to build a mathematical equation that relates these descriptors to the observed activity. wikipedia.org

While specific QSAR studies focusing exclusively on this compound are not extensively documented in the provided search context, the methodology can be applied to this compound and its analogs to predict a range of biological activities. For a series of benzoic acid derivatives including this compound, a QSAR study could be designed to predict activities such as:

Enzyme inhibition

Antibacterial or antifungal efficacy

Receptor binding affinity

Cytotoxicity

The development of such a model would involve the calculation of various molecular descriptors. A selection of common descriptors that would be relevant for this compound are listed in the table below.

| Descriptor Category | Specific Descriptor Examples | Relevance |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the hydrophobicity of the molecule, influencing its membrane permeability and transport. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding interactions. | |

| Dipole Moment | Measures the polarity of the molecule, which is crucial for electrostatic interactions. | |

| Electronic | Hammett Constants (σ) | Quantifies the electron-donating or electron-withdrawing effect of the propoxy substituent on the aromatic ring's reactivity. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's susceptibility to electrophilic attack. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's susceptibility to nucleophilic attack. | |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Describe the branching and shape of the molecule in a numerical format. |

| Wiener Index | A descriptor of molecular branching and compactness. |

By correlating these descriptors with experimentally determined biological activities for a series of related compounds, a predictive QSAR model could be generated. This model could then be used to estimate the activity of novel benzoic acid derivatives, guiding the design of compounds with enhanced potency or desired properties. researchgate.net

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic data, which can be used to confirm the structure of a molecule and interpret experimental spectra. Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry of this compound and subsequently calculate its vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. actascientific.com These theoretical predictions are invaluable for assigning peaks in experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies can then be compared to experimental data, often with the application of a scaling factor to account for systematic errors in the computational method. The predicted IR spectrum for this compound would feature characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |

| Carboxylic Acid | C=O stretch | 1710 - 1680 |

| Aromatic Ring | C=C stretches | 1600 - 1450 |

| Ether | C-O-C asymmetric stretch | 1275 - 1200 |

| Ether | C-O-C symmetric stretch | 1075 - 1020 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

| Aromatic Ring | C-H out-of-plane bend | 900 - 675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) can be calculated and are typically reported relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet |

| Aromatic (ortho to -OPr) | 6.8 - 7.0 | Doublet |

| Aromatic (ortho to -COOH) | 7.9 - 8.1 | Doublet |

| Methylene (B1212753) (-O-CH₂ -CH₂-CH₃) | 3.9 - 4.1 | Triplet |

| Methylene (-O-CH₂-CH₂ -CH₃) | 1.7 - 1.9 | Sextet |

| Methyl (-O-CH₂-CH₂-CH₃ ) | 0.9 - 1.1 | Triplet |

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would provide information on the carbon skeleton.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic (ipso, attached to -OPr) | 160 - 165 |

| Aromatic (ipso, attached to -COOH) | 120 - 125 |

| Aromatic (ortho to -COOH) | 130 - 135 |

| Aromatic (ortho to -OPr) | 110 - 115 |

| Methylene (-O-C H₂-CH₂-CH₃) | 65 - 75 |

| Methylene (-O-CH₂-C H₂-CH₃) | 20 - 25 |

| Methyl (-O-CH₂-CH₂-C H₃) | 10 - 15 |

These theoretically predicted spectroscopic signatures provide a detailed fingerprint of the this compound molecule, aiding in its identification and structural analysis. nih.govnist.gov

Advanced Material Science Applications and Liquid Crystalline Behavior

Development of Liquid Crystalline Phases

The ability of 4-Propoxybenzoic acid and similar p-alkoxybenzoic acids to form liquid crystalline phases, or mesophases, is central to their scientific interest. These phases exist in a state between a conventional liquid and a solid crystal, exhibiting both fluidity and long-range molecular order.

Thermotropic Liquid Crystal Formation through Dimerization of Carboxylic Acids

Thermotropic liquid crystals are materials that exhibit liquid crystalline properties within a specific temperature range. A key mechanism for this behavior in 4-alkoxybenzoic acids, including this compound, is the formation of dimers through hydrogen bonding. researchgate.netnih.gov Two carboxylic acid molecules align and form a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This dimerization effectively creates a new, more elongated, and rigid molecular unit, which is a crucial prerequisite for the formation of a liquid crystal phase upon heating. nih.govmdpi.com This self-assembly process is fundamental to the mesogenic (liquid crystal-forming) character of these compounds. researchgate.net The resulting dimer has a greater length-to-breadth ratio than the individual monomer, which promotes the anisotropic alignment necessary for liquid crystallinity. nih.gov

Synthesis of Hydrogen-Bonded Liquid Crystals

Hydrogen-bonded liquid crystals (HBLCs) can be synthesized by combining different molecular components that can form hydrogen bonds. nih.govresearchgate.net Derivatives of benzoic acid are frequently used as one of the primary components in the creation of these materials. nih.gov Supramolecular liquid crystal complexes are often prepared by mixing 4-alkoxybenzoic acids with other complementary molecules, such as other alkylbenzoic acids or cyano-containing compounds. nih.govulisboa.pt

Common synthesis methods include:

Molar Mixing and Melting: This involves combining stoichiometric amounts (e.g., a 1:1 molar ratio) of the components, melting the mixture with stirring to ensure a homogeneous blend, and then cooling to allow the hydrogen-bonded complex to form. nih.gov

Mechanochemistry: This technique uses mechanical force, such as ball milling, to induce the formation of the hydrogen-bonded complexes between the constituent molecules in a solvent-free environment. researchgate.netulisboa.pt

These methods allow for the creation of new supramolecular structures with tailored liquid crystalline properties. researchgate.net

Mesomorphic Properties and Phase Transitions

4-Alkoxybenzoic acids and their derivatives can exhibit various types of liquid crystalline phases (mesophases), primarily nematic and smectic phases. researchgate.netsemanticscholar.org The specific phases and the temperatures at which they transition from one to another are key characteristics of these materials.

Nematic (N) Phase: In this phase, the molecules (or dimers) show a long-range orientational order, aligning along a common direction, but they lack positional order. nih.gov

Smectic (Sm) Phase: This phase is more ordered than the nematic phase, with molecules arranged in layers. nih.gov Different types of smectic phases exist, such as Smectic A (SmA), where molecules are aligned perpendicular to the layer planes, and Smectic C (SmC), where they are tilted. nih.govsemanticscholar.org

The transitions between the crystalline solid (Cr), various mesophases, and the isotropic liquid (I) state are typically studied using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.govnih.gov DSC measures the heat flow associated with phase transitions, allowing for the determination of transition temperatures and enthalpies. nih.gov An interesting phenomenon observed in homologous series of these compounds is the "odd-even effect," where properties like the nematic-isotropic transition temperature alternate as the number of carbon atoms in the alkoxy chain increases. derpharmachemica.com

Table 1: Phase Transition Temperatures of Selected 4-Alkoxybenzoic Acid Systems

This table contains representative data for analogous compounds to illustrate typical phase transitions.

| Compound/Mixture | Transition | Temperature (°C) |

|---|---|---|

| 4-Butoxybenzoic Acid (4OBA) | Crystal to Nematic (Cr-N) | 149 |

| Nematic to Isotropic (N-I) | 161 | |

| 4-Pentoxybenzoic Acid (5OBA) | Crystal to Nematic (Cr-N) | 120 |

| Nematic to Isotropic (N-I) | 149 | |

| 4-n-Alkanoyloxy Benzoic Acid Dimer (I7) | Crystal to Smectic C (Cr-SmC) | 97.4 |

| Smectic C to Isotropic (SmC-I) | 101.2 |

Influence of Intermolecular Interactions on Liquid Crystalline Behavior

The stability and type of liquid crystalline phase are governed by a delicate balance of intermolecular interactions. mdpi.com

Hydrogen Bonding: As discussed, the dimerization via hydrogen bonds is the primary interaction responsible for creating the mesogenic unit in 4-alkoxybenzoic acids. nih.gov The strength of these bonds directly influences the thermal stability of the mesophase; stronger bonds lead to higher transition temperatures. nih.gov

π-π Stacking: Interactions between the aromatic rings of the benzoic acid cores also play a crucial role in stabilizing the ordered liquid crystalline structures. mdpi.com In crystal structures, these interactions contribute to the formation of closely packed aromatic regions. researchgate.net

The collective effect of these forces determines the molecular arrangement. For instance, in smectic-nematic liquid crystals, the crystal packing often consists of distinct, loosely packed aliphatic regions and more densely packed aromatic regions stabilized by π-stacking. researchgate.net Modifying the molecular structure, for example by introducing bulky substituents, can increase the distance between molecules, thereby weakening intermolecular interactions and altering the resulting liquid crystal phase. nih.gov

Polymeric and Supramolecular Materials based on this compound

The unique properties of this compound can be imparted to larger macromolecular systems by incorporating it into polymers.

Grafting of this compound Side Groups onto Polysiloxanes

A key application in polymer science is the creation of liquid crystalline polymers. This can be achieved by grafting mesogenic units, such as this compound, as side groups onto a flexible polymer backbone like polysiloxane.

The synthesis of a polysiloxane with this compound side groups has been successfully demonstrated. The process involves a platinum-catalyzed hydrosilylation reaction, a common and efficient method for creating silicon-carbon bonds. nih.govresearchgate.net In this procedure, a polymethylhydrosiloxane (B1170920) backbone, which contains reactive Si-H groups, is reacted with a derivative of this compound that has been functionalized with an alkenyl group (e.g., an allyloxy group). This is typically followed by a hydrolysis step to yield the final carboxylic acid side groups.

The resulting graft copolymer combines the flexibility of the polysiloxane main chain with the self-organizing properties of the this compound side groups. These side groups can form hydrogen-bonded dimers, leading to the polymer exhibiting a thermotropic nematic mesophase at elevated temperatures. This self-assembly of the grafted mesogens creates a stable, hydrogen-bonded nematic network structure within the polymer matrix.

Formation of Nematic Network Structures

The ability of this compound to form hydrogen bonds is a critical feature that enables its use in the construction of complex macromolecular architectures, such as nematic network structures. Research has demonstrated the creation of stable, hydrogen-bonded nematic networks by grafting this compound side groups onto a polysiloxane backbone.

In a notable study, a polymethylsiloxane was functionalized with this compound side groups. The process involved the hydrosilylation of polymethylhydrosiloxane with methyl 4-allyloxybenzoate, followed by hydrolysis to yield the final polymer. The presence of strong hydrogen bonding interactions, arising from the dimerization of the carboxylic acid groups of the this compound moieties, was confirmed using Fourier-transform infrared spectroscopy (FTIR).

This self-assembly of the hydrogen-bonded dimers acts as mesogenic units, driving the polymer to exhibit a nematic mesophase at elevated temperatures. Upon cooling from this nematic melt, a stable hydrogen-bonded nematic network structure is formed. The formation and stability of this network have been characterized using a combination of analytical techniques:

Differential Scanning Calorimetry (DSC): DSC thermograms provide insight into the phase transitions of the material, confirming the formation of the nematic phase and the stability of the resulting network.

Polarizing Optical Microscopy (POM): POM is used to visualize the texture of the liquid crystalline phases, allowing for the identification of the nematic phase and the observation of the network structure.

X-ray Diffraction (XRD): XRD patterns provide information about the molecular arrangement, confirming the orientational order characteristic of the nematic phase within the polymer network.

Furthermore, temperature-variable FTIR analysis has been employed to understand the dynamics of the hydrogen bonding. This technique helps in interpreting the DSC thermograms and provides a deeper understanding of the formation process of the nematic network. It also sheds light on the reversibility of these hydrogen-bonded networks, which is a key aspect for the development of responsive materials.

Exploration of Supramolecular Architectures

The self-assembly of this compound through hydrogen bonding is a cornerstone of its liquid crystalline behavior and its utility in creating supramolecular architectures. The carboxylic acid group readily forms a hydrogen-bonded dimer with another this compound molecule, creating a more elongated and rigid structure that is conducive to the formation of liquid crystalline phases.

Beyond self-dimerization, this compound and its longer-chain analogues (4-alkoxybenzoic acids) are extensively used as building blocks in the formation of more complex supramolecular liquid crystals through hydrogen bonding with other complementary molecules. These interactions lead to the creation of novel materials with tailored properties.

A common strategy involves the formation of hydrogen bonds between a carboxylic acid (the hydrogen bond donor) and a pyridine-containing molecule (the hydrogen bond acceptor). This interaction can induce or modify the liquid crystalline properties of the resulting complex. For instance, studies on mixtures of 4-alkoxybenzoic acids with various pyridine (B92270) derivatives have shown the formation of new, stable liquid crystalline phases that are not observed in the individual components.

An illustrative example is the formation of supramolecular hydrogen-bonded (SMHB) complexes between 4-[(4-(n-hexyloxy)phenylimino)methyl]benzoic acid (a molecule with a similar benzoic acid functional group) and laterally substituted azo-pyridine derivatives. The mesomorphic properties of these 1:1 molar ratio complexes were investigated, revealing the formation of polymorphic phases, including smectic A, smectic C, and nematic mesophases. The thermal stability and the temperature range of these mesophases are influenced by the molecular structure of the components, such as the length of the terminal alkoxy chains.

| Complex | Melting Temperature (°C) | Clearing Temperature (°C) | Mesophase Range (°C) | Observed Mesophases |

|---|---|---|---|---|

| A6/B6 | 98.5 | 230.1 | 131.6 | SmA, N |

| A6/B8 | 101.3 | 220.5 | 119.2 | SmC, SmA, N |

| A6/B10 | 105.7 | 215.4 | 109.7 | SmC, SmA, N |

| A6/B12 | 108.2 | 213.8 | 105.6 | SmC, SmA, N |

| A6/B16 | 112.9 | 216.1 | 103.2 | SmC, SmA, N |

Data adapted from a study on supramolecular complexes between 4-[(4-(n-hexyloxy)phenylimino)methyl]benzoic acid (A6) and various azo-pyridine derivatives (Bn).

Another significant area of exploration is the creation of supramolecular ferroelectric liquid crystals. By forming hydrogen-bonded complexes between achiral 4-alkoxybenzoic acids and chiral, non-mesogenic stilbazoles, researchers have successfully induced chiral smectic C phases. york.ac.uk This demonstrates that the specific and directional nature of the hydrogen bond can be harnessed to create highly ordered, functional supramolecular structures with desirable ferroelectric properties.

Applications in Advanced Functional Materials

The unique properties of this compound, particularly its ability to form liquid crystalline phases and participate in the construction of ordered molecular architectures, make it a valuable component in a variety of advanced functional materials.

Ferroelectric Materials: As mentioned previously, 4-alkoxybenzoic acids, including this compound, are key components in the design of supramolecular ferroelectric liquid crystals. york.ac.uk These materials are of great interest for applications in fast-switching displays, spatial light modulators, and other photonic devices due to their spontaneous electrical polarization and rapid response to applied electric fields.

Thermoset Resins and Polymers: this compound can be used as a monomer in the production of polymers such as polyesters. The incorporation of the rigid aromatic core and the flexible propoxy group can lead to polymers with enhanced thermal stability and specific mechanical properties. In the field of thermosetting polymers, liquid crystalline epoxy resins are being developed for high-performance applications in aerospace and electronics. These materials can exhibit superior mechanical strength, thermal resistance, and lower viscosity during processing compared to conventional epoxy resins. The ordered structure of the liquid crystalline phase can be locked in during curing, leading to materials with anisotropic properties.

A patent for a liquid crystal resin composition highlights the use of a liquid crystal polyester (B1180765) capable of forming an anisotropic molten phase, blended with potassium titanate whiskers to create a material with excellent mechanical properties, heat resistance, and dimensional precision. Such polyesters can be synthesized from monomers including p-hydroxybenzoic acid, which is structurally related to this compound.

Non-linear Optics: The ordered nature of liquid crystalline phases, which can be formed by molecules containing the this compound moiety, is advantageous for applications in non-linear optics. The alignment of molecules in a liquid crystal can lead to materials with a large second-order or third-order optical nonlinearity, which is essential for applications such as frequency doubling of light and optical switching.

Biological and Biomedical Research Applications

Pharmacological Studies of 4-Propoxybenzoic Acid and its Derivatives

The pharmacological profile of this compound and its related compounds is a subject of growing interest within the scientific community. Researchers have explored their efficacy in several key areas of therapeutic development, including their ability to combat microbial infections, mitigate inflammation and oxidative stress, and influence metabolic pathways. The following subsections detail the findings from these pioneering studies.

The antimicrobial potential of phenolic acids and their derivatives, including this compound, has been a focal point of recent research. Studies have shown that these compounds exhibit a range of inhibitory effects against various microbial strains. The antimicrobial efficacy of phenolic acids is often linked to their chemical structure, with the presence and position of substituent groups on the aromatic ring playing a crucial role. For instance, an increase in the number of hydroxyl and methoxy groups on the phenolic acid structure has been observed to correlate with a slight decrease in antimicrobial efficacy in some cases mdpi.com.

Derivatives of 4-hydroxybenzoic acid have demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria semanticscholar.org. The lipophilicity of these compounds is a significant factor influencing their ability to traverse the microbial cell wall and exert their inhibitory effects. While specific studies focusing exclusively on the antimicrobial properties of this compound are limited, the existing body of research on analogous compounds suggests a promising area for further investigation. The structural similarity of this compound to other antimicrobially active phenolic acids provides a strong rationale for its potential utility in this domain.

The anti-inflammatory properties of phenolic acids are well-documented, with many compounds in this class demonstrating the ability to modulate inflammatory pathways. While direct studies on the anti-inflammatory effects of this compound are not extensively available, research on structurally related compounds, such as p-hydroxybenzoic acid, provides valuable insights. Phenolic acids have been shown to possess anti-inflammatory and antinociceptive activities in various experimental models mdpi.com. For example, 4-hydroxybenzoic acid, isolated from the ethanolic extract of Vitex glabrata, has been reported to have anti-inflammatory effects globalresearchonline.net.

The anti-inflammatory actions of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some phenolic acids have been found to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade researchgate.net. Given that this compound shares the core phenolic acid structure, it is plausible that it may exhibit similar anti-inflammatory properties. Further research is warranted to specifically evaluate the anti-inflammatory potential of this compound and its derivatives.

The antioxidant capacity of phenolic acids is a cornerstone of their therapeutic potential. These compounds can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in a multitude of chronic diseases. The antioxidant activity of phenolic acids is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl and other substituent groups on the aromatic ring. The presence of multiple hydroxyl groups, especially in ortho or para positions, has been shown to enhance antioxidant efficacy nih.gov.

While direct studies on the antioxidant properties of this compound are limited, research on related compounds offers valuable insights. For example, derivatives of 4-(4-phenoxybenzoyl)benzoic acid have been investigated for their ability to scavenge free radicals nih.gov. A comprehensive study on a range of phenolic acids demonstrated that their antioxidant potential is influenced by factors such as resonance stabilization and intramolecular hydrogen bonding nih.gov. These findings suggest that this compound, as a member of the phenolic acid family, likely possesses antioxidant properties that merit further investigation.

Recent preclinical studies have highlighted the promising antidiabetic potential of p-propoxybenzoic acid, identifying it as a multi-target inhibitor of key enzymes involved in glucose metabolism. Research has demonstrated its ability to inhibit α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B), all of which are significant targets in the management of type 2 diabetes mellitus.

Inhibition of α-amylase and α-glucosidase slows the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity.

The inhibitory activity of p-propoxybenzoic acid against these enzymes has been quantified in various studies, with reported half-maximal inhibitory concentration (IC50) values indicating its potency. The table below summarizes the key findings from these in-vitro and in-silico investigations.

| Enzyme | IC50 of p-Propoxybenzoic Acid | Reference Standard | IC50 of Reference Standard |

| α-amylase | 56.59 µg/mL | Acarbose | 24.82 µg/mL |

| α-glucosidase | Not explicitly quantified in the provided context | Acarbose | Not explicitly quantified in the provided context |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Not explicitly quantified in the provided context | Sodium Vanadate (NaVO4) | Not explicitly quantified in the provided context |

Note: The table is populated with available data from the provided context. Further research may be required to fill in the missing values.

These findings underscore the potential of this compound as a lead compound for the development of novel multi-target antidiabetic agents.

Research into the antimycobacterial properties of 4-alkoxybenzoic acids has identified this compound as a compound of interest. A study investigating a series of these compounds revealed a clear correlation between their lipophilicity and their activity against Mycobacterium tuberculosis and Mycobacterium kansasii cas.cz.

The study demonstrated that the antimycobacterial activity of 4-alkoxybenzoic acids increases with their lipophilicity. This relationship suggests that the ability of these compounds to penetrate the lipid-rich cell wall of mycobacteria is a critical determinant of their efficacy. While this compound itself showed activity, the most potent compound in the series was 4-pentoxybenzoic acid, which has a longer alkyl chain and is therefore more lipophilic cas.cz.

The table below presents the minimum inhibitory concentrations (MIC) for this compound and related compounds against Mycobacterium tuberculosis H37Rv, as reported in the aforementioned study cas.cz.

| Compound | Lipophilicity (log k') | MIC (µmol/L) against M. tuberculosis H37Rv |

| 4-Methoxybenzoic acid | -0.11 | >1000 |

| 4-Ethoxybenzoic acid | 0.20 | 500 |

| This compound | 0.56 | 250 |

| 4-Butoxybenzoic acid | 0.92 | 125 |

| 4-Pentoxybenzoic acid | 1.28 | 62 |

These findings highlight the importance of the alkoxy group in modulating the antituberculotic activity of this class of compounds. The structure-activity relationship established in this research provides a valuable framework for the design of more potent antitubercular agents based on the 4-alkoxybenzoic acid scaffold.

The investigation into the potential aphrodisiac properties of this compound is an area with limited scientific exploration. While traditional medicine and folklore often attribute aphrodisiac effects to various natural products, rigorous scientific validation is frequently lacking.

A comprehensive review of scientifically proven herbal aphrodisiacs does not mention this compound or its direct derivatives nih.gov. The mechanisms of action for known aphrodisiacs are diverse, often involving effects on neurotransmitter systems, hormone levels, or nitric oxide pathways nih.govnih.gov.

Currently, there is a paucity of direct evidence from preclinical or clinical studies to support the claim that this compound possesses aphrodisiac properties. The existing scientific literature primarily focuses on other biological activities of this compound and its analogs. Therefore, any assertion of its efficacy as an aphrodisiac would be speculative and not grounded in the available scientific data. Further research would be necessary to explore any potential effects of this compound on sexual function.

Toxicological and Safety Profile Investigations for Biomedical Applications

| Test Guideline | Species | Dose (mg/kg) | Observation Period | Mortality | LD50 (mg/kg) |

|---|---|---|---|---|---|

| OECD 425 | Sprague-Dawley Rat (female) | 2000 | 14 days | 0/5 | > 2000 |

Data from an acute oral toxicity study of p-propoxybenzoic acid. researchgate.net

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant for both skin and eyes. nih.gov Hazard statements associated with the compound confirm these properties. Specifically, it is designated as causing skin irritation (H315) and causing serious eye irritation (H319). nih.gov These classifications are based on aggregated data from notifications to the ECHA (European Chemicals Agency) C&L Inventory. nih.gov Therefore, appropriate handling precautions are necessary to avoid direct contact with the skin and eyes.

| Hazard Class | Hazard Statement Code | Description | Notified Classification Ratio |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | 100% |

| Eye Irritation | H319 | Causes serious eye irritation | 100% |

Data sourced from the PubChem database. nih.gov

In conjunction with acute oral toxicity studies, in vivo monitoring of behavioral and physiological parameters provides a more comprehensive safety profile. In the study on Sprague-Dawley rats, animals treated with a 2000 mg/kg oral dose of p-propoxybenzoic acid were observed for 14 days. researchgate.net

Biotechnological Applications

Currently, there is a lack of specific research in publicly available scientific literature that details the use of this compound as a probe or inhibitor for studying protein-ligand interactions. While the fundamental principles of protein-ligand interactions are well-established, and various molecules are employed to investigate these binding processes, this compound has not been prominently featured in such studies.

Generally, the interaction between a ligand, such as a benzoic acid derivative, and a protein is governed by various non-covalent forces, including hydrogen bonds and van der Waals forces. These interactions are crucial for many biological processes, and understanding them is key to drug discovery and design. Studies with similar compounds, like 4-hydroxybenzoic acid, have shown interaction with proteins such as human serum albumin (HSA), suggesting that benzoic acid derivatives can indeed bind to proteins. However, without direct experimental data for this compound, its specific binding affinities and mechanisms as a probe or inhibitor remain uncharacterized.

Role as an Impurity in Pharmaceutical Formulations (e.g., Proparacaine Hydrochloride)

This compound has been identified as a process-related impurity in the synthesis of proparacaine hydrochloride, an ester-type local anesthetic widely used in ophthalmic procedures. nih.govresearchgate.netplu.mx The presence of impurities in pharmaceutical products is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the drug.